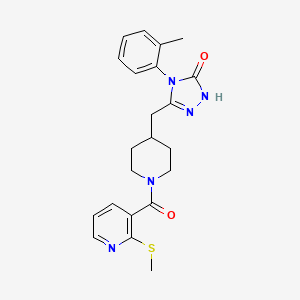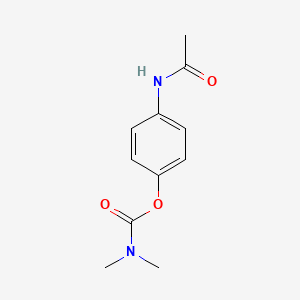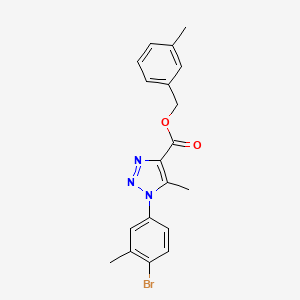
3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic chemical compound characterized by its complex molecular structure. This compound is noteworthy due to its diverse applications in scientific research, particularly in fields like chemistry, biology, and medicine. Its unique structural features make it a subject of interest for various synthetic and functional studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one involves several key steps:
Nicotinoylation: : This step involves the nicotinoylation of piperidine using 2-(methylthio)nicotinic acid under specific catalytic conditions.
Triazole Formation: : The formation of the triazole ring is typically achieved through cyclization reactions involving appropriate precursors.
Methylation and Tolyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve the scaling up of these laboratory synthesis methods, ensuring that the reaction conditions (such as temperature, pressure, and catalysts) are optimized for large-scale production. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which may involve reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Various substitution reactions can occur, particularly on the triazole ring and the tolyl group, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The products of these reactions depend on the specific reagents and conditions used, but they typically involve modifications of the triazole ring and the tolyl group, leading to a variety of derivatives with potentially different properties and applications.
Applications De Recherche Scientifique
The compound 3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one has numerous applications in scientific research:
Chemistry: : Used as a building block for the synthesis of other complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for its potential as a biochemical probe in studying cellular mechanisms and molecular pathways.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or antimicrobial activities.
Industry: : Applied in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The structural features of the compound allow it to bind to these targets, modulating their activity. This can result in a range of biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
When compared with other similar compounds, such as:
**1-((2-methylthio)nicotinoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazole-5(4H)-one
**3-((1-(2-methylthio)nicotinoyl)pyrrolidin-3-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of the piperidine and tolyl moieties, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research applications.
That’s a wrap on our deep dive into this fascinating compound! What else do you want to explore?
Propriétés
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-15-6-3-4-8-18(15)27-19(24-25-22(27)29)14-16-9-12-26(13-10-16)21(28)17-7-5-11-23-20(17)30-2/h3-8,11,16H,9-10,12-14H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHQKGOOWKOHCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C(N=CC=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)






![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)


![Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2405456.png)
![N-(3-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2405458.png)
![N-[(2,4-difluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2405459.png)
